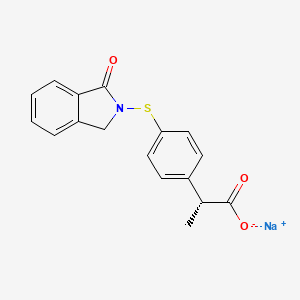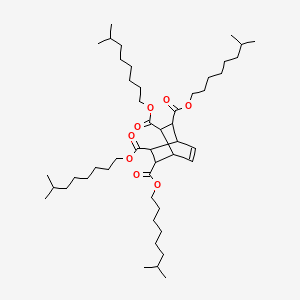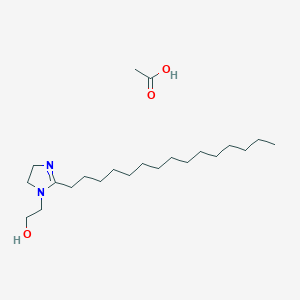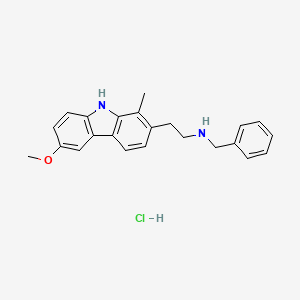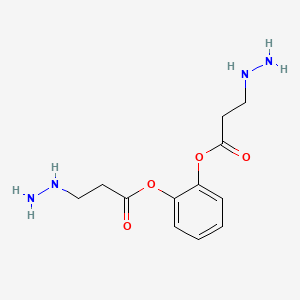
3,3'-(1,2-Phenylenebis(oxy))dipropionodihydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3’-[1,2-Phenylenebis(oxy)]dipropionodihydrazide is a chemical compound with the molecular formula C₁₂H₁₈N₄O₄ and a molecular weight of 282.295720 g/mol . It is known for its unique structure, which includes two hydrazide groups connected by a phenylenebis(oxy) linkage. This compound is used primarily in research and experimental applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-[1,2-Phenylenebis(oxy)]dipropionodihydrazide typically involves the reaction of 1,2-phenylenebis(oxy) with propionohydrazide under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained between 50-70°C to ensure optimal yield .
Industrial Production Methods
While specific industrial production methods for 3,3’-[1,2-Phenylenebis(oxy)]dipropionodihydrazide are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes using larger reaction vessels, optimizing reaction times, and ensuring the purity of the starting materials to achieve a high-quality product.
化学反应分析
Types of Reactions
3,3’-[1,2-Phenylenebis(oxy)]dipropionodihydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The hydrazide groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can result in various substituted hydrazides .
科学研究应用
3,3’-[1,2-Phenylenebis(oxy)]dipropionodihydrazide has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
作用机制
The mechanism of action of 3,3’-[1,2-Phenylenebis(oxy)]dipropionodihydrazide involves its interaction with specific molecular targets and pathways. The hydrazide groups can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the compound can undergo redox reactions, affecting cellular processes and signaling pathways .
相似化合物的比较
Similar Compounds
- 3,3’-[Methylenebis(4,1-phenyleneoxy)]dipropionodihydrazide
- 3,3’-[1,4-Phenylenebis(oxy)]dipropionodihydrazide
- 3,3’-[1,3-Phenylenebis(oxy)]dipropionodihydrazide
Uniqueness
3,3’-[1,2-Phenylenebis(oxy)]dipropionodihydrazide is unique due to its specific phenylenebis(oxy) linkage, which imparts distinct chemical and physical properties. This structural feature differentiates it from other similar compounds and contributes to its specific reactivity and applications .
属性
CAS 编号 |
88515-91-7 |
|---|---|
分子式 |
C12H18N4O4 |
分子量 |
282.30 g/mol |
IUPAC 名称 |
[2-(3-hydrazinylpropanoyloxy)phenyl] 3-hydrazinylpropanoate |
InChI |
InChI=1S/C12H18N4O4/c13-15-7-5-11(17)19-9-3-1-2-4-10(9)20-12(18)6-8-16-14/h1-4,15-16H,5-8,13-14H2 |
InChI 键 |
OFYRMKCRKFKKCO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)OC(=O)CCNN)OC(=O)CCNN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


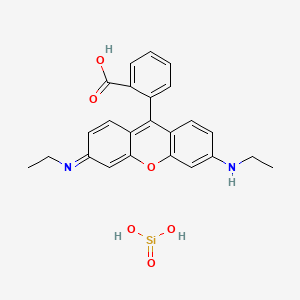
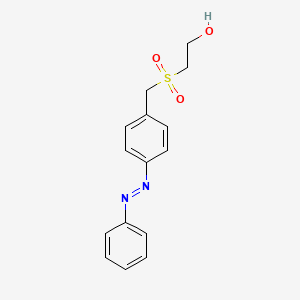
![1-[1-[(2-aminopyridin-4-yl)methyl]indol-4-yl]-3-(5-bromo-2-methoxyphenyl)urea;hydrochloride](/img/structure/B15179114.png)
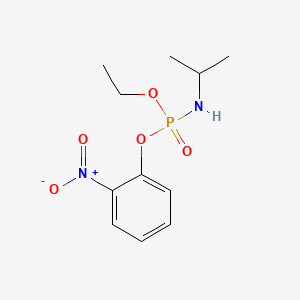
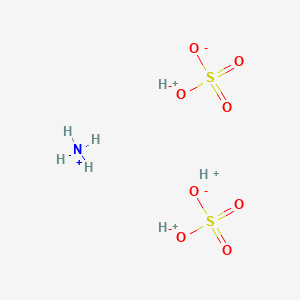
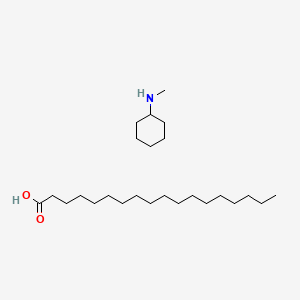
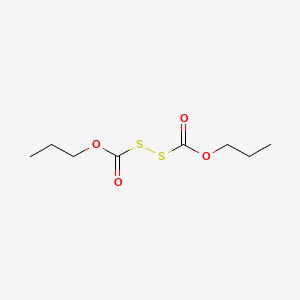
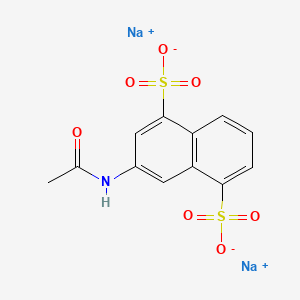
![2-O-[(1S)-1,4-dihydroxybutyl] 1-O-tridecyl benzene-1,2-dicarboxylate](/img/structure/B15179168.png)
